Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate: is a chemical compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group and a carbamate moiety.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and tert-butyl carbamate.
Reaction Conditions: The reaction involves the hydroxylation of cyclohexene to introduce the hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl carbamate under basic conditions to form the desired carbamate compound. Common bases used in this step include sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in biological research to study enzyme interactions and metabolic pathways involving carbamate compounds.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism, by binding to the active site and preventing substrate access.
Receptor Modulation: It may modulate the activity of specific receptors in the nervous system, leading to altered signaling pathways and physiological responses.
Metabolic Pathways: The compound can be metabolized by enzymes in the liver, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate can be compared with other similar compounds:
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate: This compound has a similar structure but with a cyclobutyl ring instead of a cyclohexene ring.
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: This compound features a hydroxymethyl group and a cyclopentyl ring, leading to distinct chemical properties and applications.
rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate:
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
GFNJPJIUFYCIIB-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1O |
Origin of Product |
United States |
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